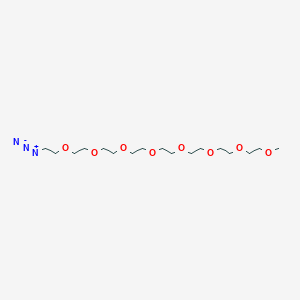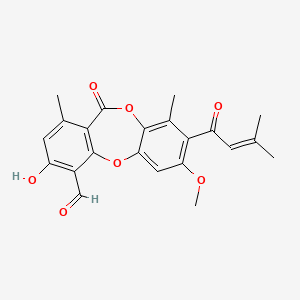
m-PEG8-Azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
M-PEG8-Azide is a PEG derivative containing an azide group . It is a monodisperse PEG linker and can be used in the synthesis of PROTACs . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
The synthesis of this compound involves the use of azido PEG derivatives . This study describes the synthesis of 1,2,3-triazole adducts from their corresponding PEG azides via a convenient, mild click reaction . This method was found to be compatible with many examples of bifunctional azido PEGs with molecular weights ranging from 2 to 18 kDa bearing a variety of functional groups .Molecular Structure Analysis
The molecular formula of this compound is C17H35N3O8 . Its exact mass is 409.24 and its molecular weight is 409.480 .Chemical Reactions Analysis
This compound can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . It is also reactive with functionalized aryl phosphines to couple to the azide, forming amides .Physical And Chemical Properties Analysis
This compound has a molecular weight of 409.5 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 10 . It has a rotatable bond count of 24 . Its exact mass is 409.24241508 g/mol and its monoisotopic mass is 409.24241508 g/mol . Its topological polar surface area is 88.2 Ų .Wissenschaftliche Forschungsanwendungen
Conjugation Chemistry and Drug Delivery : Azido-functionalized PEG derivatives like m-PEG8-Azide are increasingly used in conjugation chemistry and targeted drug delivery. They are incorporated into nanoparticle-forming polymeric systems for effective drug delivery applications (Semple et al., 2016).
Antifouling Coatings : this compound can be used to create stable and dense layers of PEG on surfaces like silicon, significantly improving its antifouling properties. This is particularly beneficial in reducing protein adsorption and enhancing biocompatibility, critical in medical device manufacturing (Flavel et al., 2013).
Biological Imaging : this compound is utilized in the development of fluorescent organic nanoparticles with aggregation-induced emission features. These nanoparticles show great potential in biological imaging due to their intense fluorescence and low cytotoxicity (Jiang et al., 2018).
Bioconjugation and Biolabeling : this compound enables efficient bioorthogonal reactions, useful in chemoselective fluorescence labeling of proteins and nucleic acids. It also aids in protein polyethyleneglycol (PEG)ylation, a process that enhances the biostability and solubility of proteins (Xie et al., 2018).
PEGylation of Proteins : Chemical modification with PEG or its derivatives like this compound is used to alter molecular properties of proteins for pharmaceutical and biotechnological applications. This includes improving solubility, reducing immunoreactivity, and extending the half-life of therapeutic proteins (Inada et al., 1995).
Hydrogel Fabrication : this compound is used in the fabrication of PEG-based hydrogels via bioorthogonal reactions. These hydrogels are valuable in biomedical applications for their biocompatibility, degradability, and ability to form in situ, offering potential as biomaterials for tissue engineering and drug delivery (Jiang et al., 2015).
Protein and Carbohydrate Immobilization : Sequential click chemistry reactions involving this compound facilitate the immobilization of proteins and carbohydrates onto solid surfaces. This application is significant in the development of functional materials for biosensing and biointerfacing (Sun et al., 2006).
Wirkmechanismus
Target of Action
m-PEG8-Azide is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . This system is crucial for maintaining cellular homeostasis by controlling the degradation of proteins within cells .
Mode of Action
This compound contains an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction is a type of click chemistry, which is characterized by its efficiency and specificity . Additionally, Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system . By exploiting this system, this compound can selectively degrade target proteins . The downstream effects of this degradation depend on the specific functions of the target proteins.
Pharmacokinetics
As a protac linker, it is designed to improve the bioavailability of protacs . The PEGylation of the linker increases its solubility, stability, and resistance to proteolytic degradation, which can enhance the bioavailability of the PROTAC .
Result of Action
The molecular and cellular effects of this compound’s action are primarily the selective degradation of target proteins . This degradation can alter cellular processes and functions depending on the roles of the target proteins .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of the CuAAc and SPAAC reactions can be affected by the presence of copper ions and the pH of the environment . Additionally, the stability of this compound can be influenced by temperature .
Safety and Hazards
All chemicals are potentially dangerous. They should therefore only be handled by specially trained personnel with the necessary care . Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Azido PEG is widely used in Click Chemistry . The attraction of the azide functionality is its high selectivity and its stability under most conditions. These properties are especially useful where other conjugating functionalities have to be used due to their limited stability or when careful control of variables, such as pH, are needed to ensure high yielding reactions .
Biochemische Analyse
Biochemical Properties
m-PEG8-Azide interacts with various biomolecules through a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) . This reaction allows this compound to bind with molecules containing Alkyne groups . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .
Cellular Effects
As a PROTAC linker, this compound plays a crucial role in the mechanism of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . Therefore, this compound, as a component of PROTACs, indirectly influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound functions as a linker in PROTACs, connecting two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . The azide group in this compound can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction forms a triazole ring, which is stable and resistant to metabolic degradation .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are not explicitly reported in the literature. The stability of the triazole ring formed in the CuAAc reaction suggests that this compound could have a stable presence in biological systems .
Metabolic Pathways
The azide group in this compound can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction forms a triazole ring, which is stable and resistant to metabolic degradation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not explicitly reported in the literature. As a component of PROTACs, this compound could be expected to be transported and distributed in a manner similar to other PROTACs .
Subcellular Localization
As a component of PROTACs, this compound could be expected to localize where PROTACs typically function, which is in the cytoplasm where the ubiquitin-proteasome system operates .
Eigenschaften
IUPAC Name |
1-azido-2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H35N3O8/c1-21-4-5-23-8-9-25-12-13-27-16-17-28-15-14-26-11-10-24-7-6-22-3-2-19-20-18/h2-17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQOCZRUHGJYCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35N3O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-methyl-N-[2-[[2-[(4-methylphenyl)sulfonylamino]phenyl]iminomethyl]phenyl]benzenesulfonamide](/img/structure/B609226.png)





